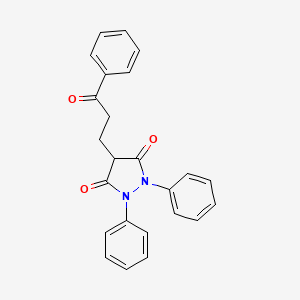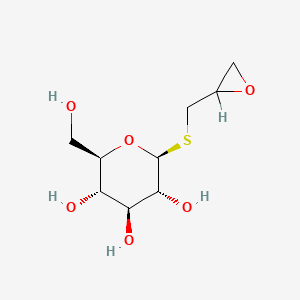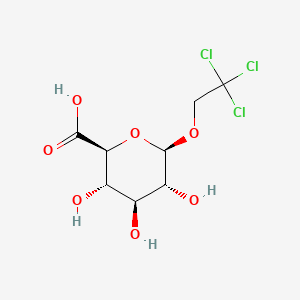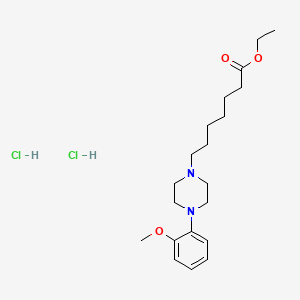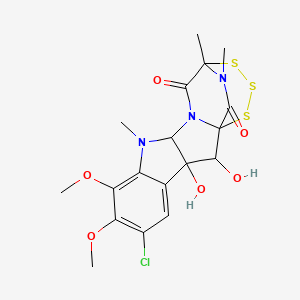
sporidesmin E
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sporidesmin E is a natural product found in Pseudopithomyces chartarum and Pithomyces chartarum with data available.
Aplicaciones Científicas De Investigación
Zinc's Protective Role Against Sporidesmin Toxicity
Sporidesmin, a mycotoxin produced by Pithomyces chartarum, causes severe liver and bile duct damage in ruminants. Research indicates that zinc supplementation effectively protects against sporidesmin toxicity. This protection was demonstrated in HepG2 cells treated with sporidesmin, where pre-treatment with zinc sulphate showed significant protective effects. Notably, this protection does not require new gene transcription, suggesting a direct biochemical interaction (Duncan, Thompson, & Phua, 2005).
Sporidesmin-Induced Liver Damage and Its Impact on Fetal Growth
Sporidesmin's effect on liver damage in sheep, particularly in the context of pregnancy, was studied. It was found that sporidesmin-induced liver damage prior to mating in ewes could impact fetal growth, indicating a potential model for studying intrauterine growth restriction (IUGR) in humans (Oliver & Harding, 2009).
Interaction with Lipid Bilayers
Research on sporidesmin's interaction with lipid bilayers provides insights into its mechanism of action at the cellular level. Sporidesmin's hydrophobic nature allows it to integrate into cell membranes, affecting bilayer organization and membrane protein properties. These interactions were studied using models like dimyristoyl-sn-3-phosphatidyl choline (DMPC) bilayers, offering a deeper understanding of sporidesmin’s cellular impacts (Upreti & Jain, 1993).
Generation of Superoxide Radical
Sporidesmin has been shown to generate superoxide radicals, particularly from its reduced (dithiol) form. This generation occurs across a wide pH range and is catalyzed by trace metals like copper. The production of superoxide radicals is a critical aspect of sporidesmin's toxicity, suggesting that oxygen-free-radicals may play a role in its harmful effects (Munday, 1982).
Molecular Structure and Biosynthesis
Studies on sporidesmin's molecular structure and biosynthesis provide crucial information about its chemical nature. For instance, research on sporidesmin E, a related compound, helped elucidate sporidesmin's structure and suggested mechanisms for its biosynthesis (Rahman, Safe, & Taylor, 1969).
In Vivo and In Vitro Mutagenicity Studies
Investigating the mutagenicity of sporidesmin contributes to understanding its potential genetic impacts. Studies involving organisms like Salmonella typhimurium and Chinese hamster cells revealed that while sporidesmin showed clastogenic effects in vitro, it did not induce significant mutagenic changes in sheep, highlighting species-specific responses to the toxin (Ferguson et al., 1992).
Cellular and Molecular Toxicity Analysis
Comprehensive analyses of sporidesmin's cellular and molecular toxicity reveal its diverse biological impacts. The toxin's unique structure leads to varied biological reactivities, causing damage to hepatobiliary and other tissues. These studies contribute to a deeper understanding of how sporidesmin affects cells and suggest new strategies for controlling diseases like facial eczema in livestock (Jordan, 2020).
Propiedades
Número CAS |
22327-77-1 |
|---|---|
Nombre del producto |
sporidesmin E |
Fórmula molecular |
C18H20ClN3O6S3 |
Peso molecular |
506 g/mol |
Nombre IUPAC |
6-chloro-2,3-dihydroxy-7,8-dimethoxy-10,14,19-trimethyl-15,16,17-trithia-10,12,19-triazapentacyclo[12.3.2.01,12.03,11.04,9]nonadeca-4,6,8-triene-13,18-dione |
InChI |
InChI=1S/C18H20ClN3O6S3/c1-16-14(24)22-13-17(26,12(23)18(22,30-31-29-16)15(25)21(16)3)7-6-8(19)10(27-4)11(28-5)9(7)20(13)2/h6,12-13,23,26H,1-5H3 |
Clave InChI |
NAEONKBZNXPTMI-UHFFFAOYSA-N |
SMILES |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
SMILES canónico |
CC12C(=O)N3C4C(C(C3(C(=O)N1C)SSS2)O)(C5=CC(=C(C(=C5N4C)OC)OC)Cl)O |
Sinónimos |
isosporidesmin B sporidesmin sporidesmin A sporidesmin B sporidesmin C sporidesmin D sporidesmin E sporidesmin F sporidesmin G sporidesmin H |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



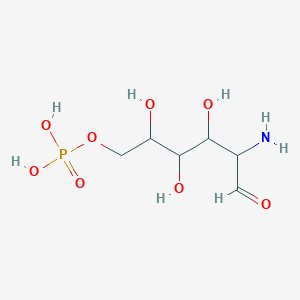

![1H-indazole-3-carboxylic acid [2-(4-nitroanilino)-2-oxoethyl] ester](/img/structure/B1226006.png)
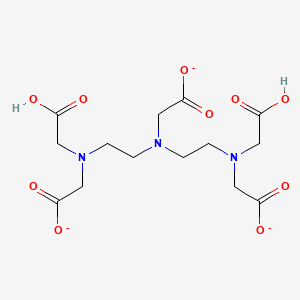


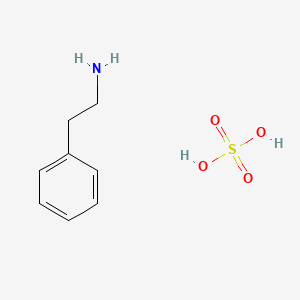
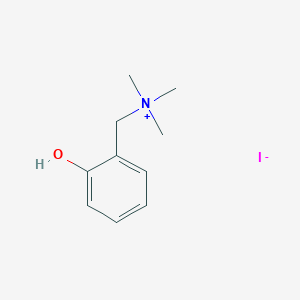
![1-[(5-Nitrofuran-2-yl)methylideneamino]imidazolidine-2-thione](/img/structure/B1226014.png)

